molecular formula C11H22N2O B8325755 Morpholinopropylpyrrolidine

Morpholinopropylpyrrolidine

Cat. No. B8325755
M. Wt: 198.31 g/mol
InChI Key: VZKPNVJAUSQVTM-UHFFFAOYSA-N
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Patent
US04379861

Procedure details

143 g (1 mol) of 3-morpholinopropionaldehyde in 143 g of dioxane are pumped into 71 g (1 mol) of pyrrolidine and 40 g of Raney nickel at 120° C. and hydrogenated at 160 bar. The reaction mixture is suction filtered, concentrated by evaporation and distilled. B.p. 0.1 : 82° C., purity according to gas chromatogram: 94.5%. Yield: 51 g; molar mass found: 196 v. the molecular weight calculated for C11H22N2O: 198.
Quantity
143 g
Type
reactant
Reaction Step One
Quantity
71 g
Type
reactant
Reaction Step Two
Quantity
40 g
Type
catalyst
Reaction Step Two
Quantity
143 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][CH:9]=O)[CH2:3][CH2:2]1.[NH:11]1[CH2:15][CH2:14][CH2:13][CH2:12]1>O1CCOCC1.[Ni]>[O:1]1[CH2:6][CH2:5][N:4]([CH2:7][CH2:8][CH2:9][N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
143 g
Type
reactant
Smiles
O1CCN(CC1)CCC=O
Step Two
Name
Quantity
71 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
40 g
Type
catalyst
Smiles
[Ni]
Step Three
Name
Quantity
143 g
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
82° C., purity

Outcomes

Product
Name
Type
Smiles
O1CCN(CC1)CCCN1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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